Arimoclomol (maleate)

Catalog No.
S12903889
CAS No.
M.F
C18H24ClN3O7
M. Wt
429.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arimoclomol (maleate)

Product Name

Arimoclomol (maleate)

IUPAC Name

(Z)-but-2-enedioic acid;(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride

Molecular Formula

C18H24ClN3O7

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1-

InChI Key

OHUSJUJCPWMZKR-VOMHRUSGSA-N

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCN(CC1)CC(CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O.C(=C\C(=O)O)\C(=O)O

Arimoclomol maleate is a hydroxylamine derivative that functions as a heat-shock protein-70 co-inducer. It has gained attention for its therapeutic potential, particularly as the first approved treatment for Niemann-Pick disease type C by the FDA on September 20, 2024. This compound is also being explored for its efficacy in treating amyotrophic lateral sclerosis and inclusion body myositis. Structurally, Arimoclomol maleate is characterized by its complex molecular formula C18H24ClN3O7C_{18}H_{24}ClN_{3}O_{7} and a molecular weight of approximately 429.85 g/mol .

That are pivotal for its activity and metabolism:

  • Oxidation and Reduction: These reactions are essential for modifying the compound's structure and enhancing its pharmacological properties.
  • Glutathionation: This metabolic pathway involves conjugation with glutathione, facilitating detoxification and excretion.
  • O-glucuronidation: This reaction aids in the water solubility of the compound, promoting its elimination from the body.
  • NO-oxime cleavage: This process is involved in the breakdown of Arimoclomol into its active metabolites .

Arimoclomol maleate exhibits significant biological activity through its role as a heat-shock protein co-inducer. The primary mechanism involves enhancing the expression of heat-shock proteins, particularly HSP70, which play a critical role in cellular stress responses. These proteins assist in:

  • Protein Folding: HSP70 helps in the proper folding of newly synthesized proteins and refolding of misfolded proteins.
  • Cellular Protection: By stabilizing lysosomal membranes and enhancing the activity of sphingolipid-degrading enzymes, Arimoclomol provides neuroprotection against cellular stressors.
  • Clearing Protein Aggregates: It aids in the removal of aggregated proteins, which is particularly beneficial in neurodegenerative conditions .

The synthesis of Arimoclomol maleate typically involves several steps:

  • Formation of Hydroxylamine Derivative: Starting from appropriate precursors, hydroxylamine is introduced to form the core structure.
  • Piperidine Substitution: The piperidine ring is incorporated through nucleophilic substitution reactions.
  • Maleate Salt Formation: The final step involves reacting with maleic acid to form Arimoclomol maleate, enhancing its solubility and stability .

Arimoclomol maleate has several notable applications:

  • Treatment of Niemann-Pick Disease Type C: As an approved therapy, it addresses neurological symptoms associated with this genetic disorder.
  • Investigational Use in Amyotrophic Lateral Sclerosis: Ongoing studies are assessing its potential benefits in slowing disease progression.
  • Research Tool: Its properties as a heat-shock protein co-inducer make it valuable in experimental settings for studying cellular stress responses .

Interaction studies involving Arimoclomol maleate have highlighted its pharmacokinetic properties:

  • Protein Binding: Approximately 10% plasma protein binding has been observed, indicating a relatively free state in circulation.
  • Metabolic Pathways: The compound undergoes significant metabolism via glutathionation and O-glucuronidation, affecting its bioavailability and efficacy.
  • Elimination Half-Life: The elimination half-life is about four hours, suggesting frequent dosing may be necessary to maintain therapeutic levels .

Several compounds share structural or functional similarities with Arimoclomol maleate. A comparison highlights Arimoclomol's uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
DimebonC14H15N3OAntihistamine with neuroprotective effectsFormerly investigated for Alzheimer's
17-AAG (Tanespimycin)C23H28N4O4HSP90 inhibitorTargets a different heat-shock protein
CelastrolC30H30O5Anti-inflammatory and HSP co-inducerDerived from traditional Chinese medicine
QuercetinC15H10O7Antioxidant with potential HSP modulationNaturally occurring flavonoid

Arimoclomol maleate's distinct mechanism as an HSP70 co-inducer sets it apart from these compounds, which may target different pathways or proteins involved in cellular stress responses .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

429.1302778 g/mol

Monoisotopic Mass

429.1302778 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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